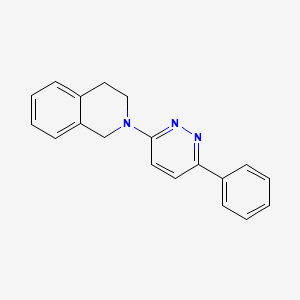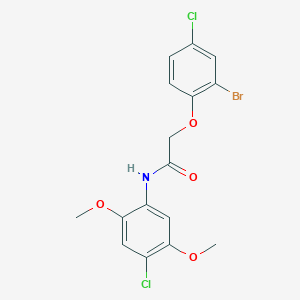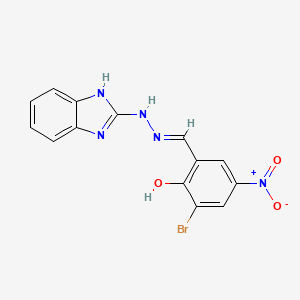![molecular formula C17H28N4O B6044047 N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6044047.png)
N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPEU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
作用機序
The exact mechanism of action of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, but it is believed to exert its effects by interacting with various molecular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, such as neuroprotective, anticancer, and antioxidant properties. This compound has also been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as dementia.
実験室実験の利点と制限
One of the advantages of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is its versatility, as it can be easily incorporated into various drug formulations and used in a wide range of research applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. One potential area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of novel drug formulations that incorporate this compound as a drug delivery system.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its versatility and range of biochemical and physiological effects make it a promising candidate for the development of novel drugs in various fields such as neuroscience and cancer research. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea involves the reaction of 2-methylphenylisocyanate with 2-(4-propyl-1-piperazinyl)ethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been investigated for its potential use as a drug delivery system, as it can be easily incorporated into various drug formulations.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-3-9-20-11-13-21(14-12-20)10-8-18-17(22)19-16-7-5-4-6-15(16)2/h4-7H,3,8-14H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBSGGMNBXWTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B6043967.png)
![ethyl 1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6043979.png)
![2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6043982.png)
![3-(acetylamino)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6043991.png)
![6-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043994.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6044014.png)
![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044025.png)


![3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone](/img/structure/B6044041.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6044042.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6044048.png)
